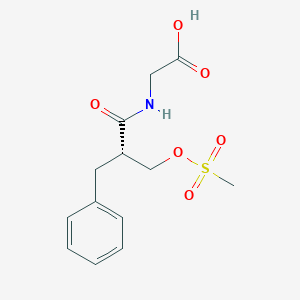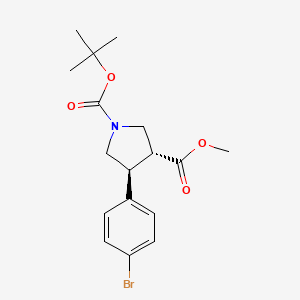
Rel-1-(tert-butyl) 3-methyl (3R,4S)-4-(4-bromophenyl)pyrrolidine-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-1-(tert-butyl) 3-methyl (3R,4S)-4-(4-bromophenyl)pyrrolidine-1,3-dicarboxylate is a complex organic compound with a unique structure This compound is characterized by the presence of a pyrrolidine ring, a bromophenyl group, and tert-butyl and methyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-1-(tert-butyl) 3-methyl (3R,4S)-4-(4-bromophenyl)pyrrolidine-1,3-dicarboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Bromophenyl Group: This step often involves a substitution reaction where a bromophenyl group is introduced to the pyrrolidine ring.
Addition of tert-Butyl and Methyl Groups: These groups are typically added through alkylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: To speed up the reaction and increase efficiency.
Temperature and Pressure Control: To maintain optimal reaction conditions.
Purification Steps: Such as crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Rel-1-(tert-butyl) 3-methyl (3R,4S)-4-(4-bromophenyl)pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Where the compound is oxidized to form new products.
Reduction: Where the compound is reduced, often leading to the removal of oxygen or the addition of hydrogen.
Substitution: Where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reactions: Often involve halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
科学的研究の応用
Rel-1-(tert-butyl) 3-methyl (3R,4S)-4-(4-bromophenyl)pyrrolidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of Rel-1-(tert-butyl) 3-methyl (3R,4S)-4-(4-bromophenyl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Where the compound acts as an inhibitor or activator.
Receptors: Binding to receptors to modulate their activity.
Pathways: Influencing biochemical pathways to exert its effects.
類似化合物との比較
Rel-1-(tert-butyl) 3-methyl (3R,4S)-4-(4-bromophenyl)pyrrolidine-1,3-dicarboxylate can be compared with other similar compounds, such as:
Rel-1-(tert-butyl) 3-methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate: Similar structure but with a chlorophenyl group instead of a bromophenyl group.
Rel-1-(tert-butyl) 3-methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-1,3-dicarboxylate: Similar structure but with a fluorophenyl group.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which may lead to different reactivity and applications compared to its analogs.
特性
分子式 |
C17H22BrNO4 |
|---|---|
分子量 |
384.3 g/mol |
IUPAC名 |
1-O-tert-butyl 3-O-methyl (3R,4S)-4-(4-bromophenyl)pyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C17H22BrNO4/c1-17(2,3)23-16(21)19-9-13(14(10-19)15(20)22-4)11-5-7-12(18)8-6-11/h5-8,13-14H,9-10H2,1-4H3/t13-,14+/m1/s1 |
InChIキー |
XVPSDGMFTPBUSC-KGLIPLIRSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)OC)C2=CC=C(C=C2)Br |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(8-Azaspiro[4.5]decan-2-yl)methanol](/img/structure/B13341375.png)
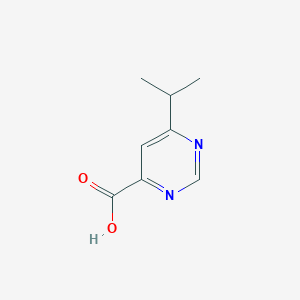

![5,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13341385.png)
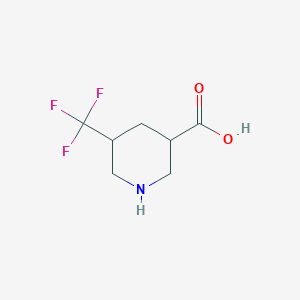
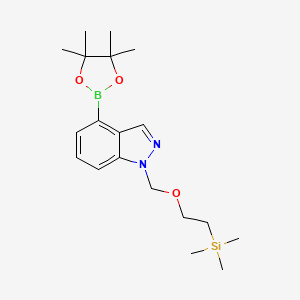
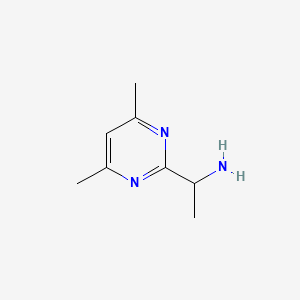
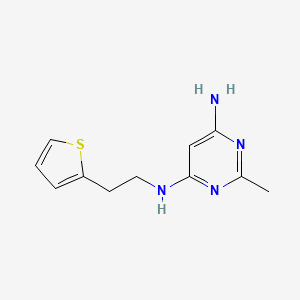
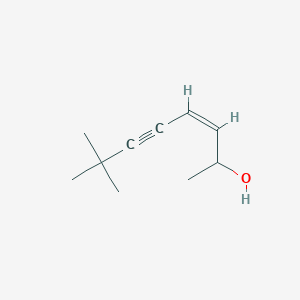
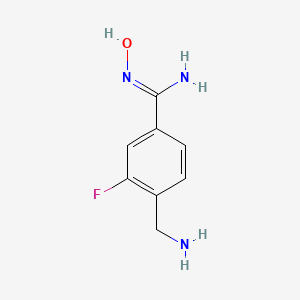
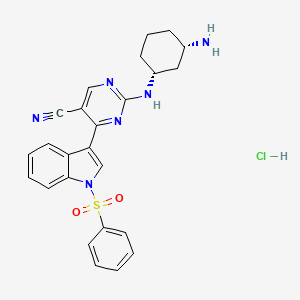
amine](/img/structure/B13341427.png)
